molecular formula C13H7Cl2NO4S2 B284903 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No.: B284903
M. Wt: 376.2 g/mol
InChI Key: FRYGKSXSBLOGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as DBS, is a compound that has been widely used in scientific research due to its unique properties. DBS is a sulfonamide-based compound that has a benzoxathiol ring attached to it. The compound is known to possess antibacterial, antifungal, and anticancer properties, making it an attractive target for researchers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in cell wall synthesis. In addition, this compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of a wide range of bacterial and fungal species. In addition, this compound has also been shown to possess anticancer properties, inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has a number of advantages for lab experiments. The compound is readily available and relatively inexpensive. In addition, this compound has been extensively studied, and its properties are well characterized. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One potential area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. In addition, this compound has also been shown to possess anticancer properties, making it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to develop new compounds based on its structure.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 2-mercapto-1,3-benzoxathiole in the presence of a base. The reaction results in the formation of this compound as a white solid, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. The compound has been shown to possess antibacterial and antifungal properties, making it an attractive target for researchers studying infectious diseases. In addition, this compound has also been shown to possess anticancer properties, making it a potential candidate for cancer treatment.

Properties

Molecular Formula

C13H7Cl2NO4S2

Molecular Weight

376.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C13H7Cl2NO4S2/c14-7-1-3-9(15)12(5-7)22(18,19)16-8-2-4-10-11(6-8)21-13(17)20-10/h1-6,16H

InChI Key

FRYGKSXSBLOGMN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)SC(=O)O2

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)SC(=O)O2

Origin of Product

United States

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